REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:21][O:22][CH2:23]OC>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:21][O:22][CH3:23]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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BrC1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
|
0.07 g
|
Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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2.31 mL
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Type
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reactant
|
Smiles
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COCOC
|
Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 16 h under a soxhlett apparatus
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Duration
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16 h
|
Type
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ADDITION
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Details
|
charged with freshly dried molecular 4 Å
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Type
|
WASH
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Details
|
washed with 2M sodium hydroxide (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
then dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)F)OCOC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |